molecular formula C11H12ClN3 B1491611 4-(chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole CAS No. 1249547-98-5

4-(chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole

Cat. No.: B1491611
CAS No.: 1249547-98-5
M. Wt: 221.68 g/mol
InChI Key: GKCCUBMGEKATKA-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-(chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole is a member of the 1,2,3-triazole family, which has garnered significant attention due to its diverse biological activities. This article aims to explore the biological activity of this specific triazole derivative, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the cycloaddition reaction between azides and alkynes under copper-catalyzed conditions (CuAAC). This method is efficient and widely used for creating various triazole derivatives. The presence of the chloromethyl group enhances the compound's reactivity and potential for further modifications.

Biological Activity Overview

The biological activities associated with 1,2,3-triazoles are extensive. They have been reported to exhibit:

  • Antimicrobial Activity : Triazoles show promise as antifungal and antibacterial agents. Their mechanism often involves disrupting cellular membranes or inhibiting essential enzymes in pathogens.
  • Anticancer Properties : Many triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The introduction of different substituents can significantly enhance their potency.
  • Antiviral Effects : Some studies have indicated that triazoles can inhibit viral replication by targeting specific viral enzymes.

Anticancer Activity

A study evaluated the cytotoxic effects of various 1,2,3-triazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings showed that compounds with a phenylethyl group exhibited enhanced cytotoxicity compared to their non-substituted counterparts. For instance, one derivative demonstrated an IC50 value of 29 μM against HeLa cells, indicating significant potential as an anticancer agent .

Antimicrobial Activity

Research on triazole derivatives has also highlighted their antimicrobial properties. A specific derivative was tested against several bacterial strains and exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL , showcasing its effectiveness in inhibiting bacterial growth .

Data Table: Biological Activities of Triazole Derivatives

Activity TypeCompound StructureIC50 / MIC ValueReference
AnticancerThis compound29 µM (HeLa)
AntimicrobialSimilar Triazole Derivative16 µg/mL
AntiviralVarious Triazole DerivativesVariable

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. The nitrogen atoms in the triazole ring play a critical role in forming hydrogen bonds with these targets, enhancing binding affinity and specificity.

Properties

IUPAC Name

4-(chloromethyl)-1-(2-phenylethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-8-11-9-15(14-13-11)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCCUBMGEKATKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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